molecular formula C7H5Cl3O2S B1369270 2,4-Dichloro-3-methylbenzenesulfonyl chloride CAS No. 69145-58-0

2,4-Dichloro-3-methylbenzenesulfonyl chloride

Cat. No. B1369270
CAS RN: 69145-58-0
M. Wt: 259.5 g/mol
InChI Key: XMKNKDQXFBQJDP-UHFFFAOYSA-N
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Patent
US06211181B1

Procedure details

85.44 g (0.48 mol) of N-bromosuccinimide and then 200 mg of benzoyl peroxide are added to a solution, at room temperature, of 41.52 g (0.16 mol) of 2,4-dichloro-3-methylbenzenesulfonyl chloride in 150 ml of 1,1,2,2-tetrachloroethane. The reaction mixture is heated at 120° C. for 2 hours. It is cooled and filtered and the filtrate is washed successively with water, with saturated sodium bicarbonate solution and finally with water until the washings are neutral. The organic phase collected from the filtrate is then dried over magnesium sulfate and concentrated. Recrystallization from hexane gives 25.53 g of the expected product in the form of white crystals (yield =47%).
Quantity
85.44 g
Type
reactant
Reaction Step One
Quantity
41.52 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[Cl:9][C:10]1[C:15]([CH3:16])=[C:14]([Cl:17])[CH:13]=[CH:12][C:11]=1[S:18]([Cl:21])(=[O:20])=[O:19]>ClC(Cl)C(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[Br:1][CH2:16][C:15]1[C:10]([Cl:9])=[C:11]([S:18]([Cl:21])(=[O:20])=[O:19])[CH:12]=[CH:13][C:14]=1[Cl:17]

Inputs

Step One
Name
Quantity
85.44 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
41.52 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1C)Cl)S(=O)(=O)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
ClC(C(Cl)Cl)Cl
Name
Quantity
200 mg
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It is cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filtrate is washed successively with water, with saturated sodium bicarbonate solution and finally with water until the washings
CUSTOM
Type
CUSTOM
Details
The organic phase collected from the filtrate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is then dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Recrystallization from hexane

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C(=C(C=CC1Cl)S(=O)(=O)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 25.53 g
YIELD: CALCULATEDPERCENTYIELD 47.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.